Rosiglitazone-d5 (maleate)

LC-MS/MS Bioanalysis Internal Standard

Select Rosiglitazone-d5 (maleate) as your internal standard to eliminate analytical error in rosiglitazone bioanalysis. The +5 Da mass shift ensures baseline separation from the analyte's natural isotopic envelope, preventing cross-talk that plagues -d3 or -d4 analogs. This deuterated standard co-elutes with rosiglitazone, compensating for variable extraction recovery and matrix effects, and delivers the accuracy required by FDA/EMA bioanalytical guidelines. Ideal for PK studies, therapeutic drug monitoring, and metabolite profiling.

Molecular Formula C22H23N3O7S
Molecular Weight 478.5 g/mol
Cat. No. B12402987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosiglitazone-d5 (maleate)
Molecular FormulaC22H23N3O7S
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3,11D2;
InChIKeySUFUKZSWUHZXAV-UJJGPHKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosiglitazone-d5 (maleate): Deuterated Internal Standard for LC-MS/MS Quantification of Rosiglitazone


Rosiglitazone-d5 (maleate) is a deuterium-labeled analog of the thiazolidinedione (TZD) insulin sensitizer rosiglitazone maleate . As a stable isotope-labeled (SIL) compound, it is engineered to serve as an optimal internal standard (IS) in quantitative LC-MS/MS and GC-MS bioanalytical workflows . The molecule incorporates five deuterium atoms at specific non-exchangeable positions, resulting in a nominal mass increase of +5 Da relative to the unlabeled analyte . This defined mass shift permits chromatographic co-elution with the target analyte while enabling distinct mass spectrometric detection, a cornerstone for achieving high precision and accuracy in complex biological matrix quantification .

Why Unlabeled Rosiglitazone or Alternate Deuterated Forms Cannot Substitute Rosiglitazone-d5 (maleate) as an Internal Standard


In quantitative LC-MS/MS, substituting Rosiglitazone-d5 (maleate) with unlabeled rosiglitazone or even other deuterated analogs (e.g., rosiglitazone-d3 or -d4) introduces quantifiable analytical error [1]. Non-deuterated structural analogs exhibit different extraction recoveries and ionization efficiencies in electrospray ionization (ESI), failing to adequately compensate for variable matrix effects that can suppress or enhance analyte signal . While a SIL IS is essential, deuterated analogs with a smaller mass shift (+3 Da or +4 Da) risk spectral overlap with the unlabeled analyte's natural isotopic envelope, leading to cross-talk and biased quantification . Therefore, the specific +5 Da mass differential and the high isotopic purity of Rosiglitazone-d5 (maleate) are critical parameters for achieving the accuracy and precision mandated by regulatory bioanalytical method validation guidelines .

Quantitative Differentiation of Rosiglitazone-d5 (maleate) for Analytical Method Selection


Mass Spectrometric Differentiation: +5 Da Shift Minimizes Isotopic Interference vs. +3 or +4 Da Alternatives

Rosiglitazone-d5 (maleate) provides a nominal mass increase of +5 Da compared to unlabeled rosiglitazone . Alternative deuterated internal standards, such as rosiglitazone-d3 or rosiglitazone-d4, provide smaller mass shifts of +3 Da or +4 Da, respectively . For a molecule of this mass, a +5 Da differential significantly reduces the risk of spectral overlap with the M+3 or M+4 isotopic peaks of the unlabeled analyte, a common source of quantitative bias and compromised lower limits of quantitation (LLOQ) .

LC-MS/MS Bioanalysis Internal Standard

Isotopic Purity Specifications: ≥98% Purity Ensures Minimal Background Interference

Rosiglitazone-d5 (maleate) is supplied with a specified isotopic purity of ≥98%, as documented in product certificates of analysis . This high level of deuteration ensures minimal residual unlabeled rosiglitazone, which would otherwise contribute to background signal and compromise assay sensitivity and the linearity of calibration curves .

Isotopic Purity Certificate of Analysis Quality Control

Matrix Effect Compensation: SIL IS Corrects for Ion Suppression/Enhancement vs. Structural Analog IS

Stable isotope-labeled internal standards, such as Rosiglitazone-d5 (maleate), co-elute with the target analyte and undergo nearly identical ionization processes . This property enables effective compensation for matrix-induced ion suppression or enhancement in LC-ESI-MS/MS . In contrast, the use of a structurally related but non-isotopic internal standard, such as pioglitazone, can lead to differential recovery and ionization, resulting in inaccurate quantification and higher inter-sample variability .

Matrix Effect Ion Suppression Method Validation

Regulatory Alignment: Supports Development of FDA/EMA-Compliant Bioanalytical Methods

The use of a stable isotope-labeled internal standard like Rosiglitazone-d5 (maleate) is aligned with FDA and EMA bioanalytical method validation guidelines, which recommend using an IS that closely mimics the analyte's behavior [1]. A validated method using rosiglitazone-d4 as an internal standard for human plasma quantification demonstrated intra- and inter-assay precision with a maximum %CV of 9.37% and accuracy with a maximum %difference from theoretical of 12.7% across a quantitation range of 1.00–500 ng/mL [1].

FDA Guidance EMA Guidelines Bioanalytical Method Validation

Primary Research and Industrial Applications for Rosiglitazone-d5 (maleate)


Pharmacokinetic (PK) and Bioequivalence Studies in Drug Development

Rosiglitazone-d5 (maleate) serves as the optimal internal standard for the accurate quantification of rosiglitazone in plasma and tissue samples during preclinical and clinical pharmacokinetic studies [1]. Its use ensures precise correction for variable extraction recovery and matrix effects, enabling the reliable determination of critical PK parameters (e.g., Cmax, AUC, t1/2) that are essential for regulatory submissions to agencies like the FDA and EMA [1].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology Assays

In clinical laboratory settings, Rosiglitazone-d5 (maleate) is employed as an internal standard in validated LC-MS/MS assays for monitoring rosiglitazone plasma concentrations in patients [1]. The high isotopic purity and definitive +5 Da mass shift enable sensitive and specific quantification even at low therapeutic levels, supporting clinical decisions regarding dose adjustment and patient adherence [1].

Metabolite Identification and Quantitation in Drug Metabolism Studies

For in vitro (e.g., liver microsomes) and in vivo metabolism investigations, Rosiglitazone-d5 (maleate) can be used in conjunction with other SIL analogs (e.g., rosiglitazone-d4 for N-desmethyl rosiglitazone) to enable the simultaneous and accurate quantification of both the parent drug and its metabolites [1]. This approach is critical for elucidating metabolic pathways, assessing enzyme kinetics, and understanding potential drug-drug interactions and safety profiles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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